molecular formula C22H23NO4 B13373960 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one

6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one

Cat. No.: B13373960
M. Wt: 365.4 g/mol
InChI Key: GKKHQRIMMUTCDA-XDHOZWIPSA-N
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Description

6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of the hydroxy, methoxy, and pyrrolidinylmethyl groups through various organic reactions such as alkylation, acylation, and condensation reactions.

    Final Assembly: The final step would involve the condensation of the benzofuran core with the methoxybenzylidene group under specific reaction conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxybenzylidene group can be reduced to form a methoxybenzyl group.

    Substitution: The pyrrolidinylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the methoxybenzylidene group would yield a methoxybenzyl group.

Scientific Research Applications

Chemistry

In chemistry, 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research into this specific compound could reveal similar applications.

Medicine

In medicine, benzofuran derivatives are often explored for their therapeutic potential. This compound could be investigated for its potential as a drug candidate for various diseases.

Industry

In industry, such compounds can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one would depend on its specific biological activity. Generally, compounds like this can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxybenzylidene)-4-methyl-1-benzofuran-3(2H)-one: Lacks the hydroxy and pyrrolidinylmethyl groups.

    6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: Lacks the methoxybenzylidene and pyrrolidinylmethyl groups.

    7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one: Lacks the hydroxy, methoxybenzylidene, and methyl groups.

Uniqueness

The uniqueness of 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which can impart unique chemical and biological properties

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

(2E)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one

InChI

InChI=1S/C22H23NO4/c1-14-11-17(24)16(13-23-9-5-6-10-23)22-20(14)21(25)19(27-22)12-15-7-3-4-8-18(15)26-2/h3-4,7-8,11-12,24H,5-6,9-10,13H2,1-2H3/b19-12+

InChI Key

GKKHQRIMMUTCDA-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C\C3=CC=CC=C3OC)/O2)CN4CCCC4)O

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3OC)O2)CN4CCCC4)O

Origin of Product

United States

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